molecular formula C24H23Cl2FN2O6S B2509542 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide CAS No. 338967-85-4

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

Cat. No.: B2509542
CAS No.: 338967-85-4
M. Wt: 557.41
InChI Key: UGAGEIHVIOSLSL-UHFFFAOYSA-N
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Description

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H23Cl2FN2O6S and its molecular weight is 557.41. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides: Drug Development and Applications

Sulfonamide Drug Discovery and Patents (2008 – 2012) Research on sulfonamides, a group to which the queried compound is related due to its structural motif, has led to significant developments in various therapeutic areas. Sulfonamides form the basis of several clinically used drugs, such as diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents have focused on novel sulfonamides for antiglaucoma agents and antitumor agents, targeting specific isoforms of carbonic anhydrase associated with tumor growth and glaucoma. These findings underscore the ongoing need for new sulfonamides in drug discovery, targeting diseases like cancer and glaucoma with high specificity and efficacy (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma Carbonic Anhydrase Inhibitors In the realm of ophthalmology, particularly in treating glaucoma, sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been pivotal. Glaucoma, a leading cause of blindness, can be managed by reducing intraocular pressure, a function served by CAIs. The patent literature from 2007 to 2013 reveals a focus on sulfonamide CAIs with potential for antiglaucoma applications, highlighting the importance of this chemical group in developing treatments for eye conditions that can lead to blindness (Masini, Carta, Scozzafava, & Supuran, 2013).

Properties

IUPAC Name

2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2FN2O6S/c1-33-11-12-35-23-14-22(20(25)13-21(23)26)29(15-24(30)28-17-5-3-16(27)4-6-17)36(31,32)19-9-7-18(34-2)8-10-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGEIHVIOSLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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